![molecular formula C13H14N2O B2564532 N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 25681-32-7](/img/structure/B2564532.png)

N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

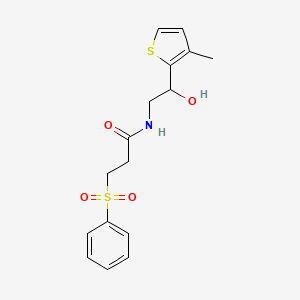

“N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide” is a compound that was obtained in high yield in the reaction between tryptamine and naproxen . It’s a newly synthesized naproxen derivative . The structure of this compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

Synthesis Analysis

The synthesis of “this compound” involves the reaction between tryptamine and naproxen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis

The molecular structure of “this compound” was analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction between tryptamine and naproxen .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using 1H, 13C-NMR, UV, IR, and mass spectral data .Wissenschaftliche Forschungsanwendungen

Urease Inhibition Potential

Research by Nazir et al. (2018) involved synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activity. This study highlights the potential therapeutic applications of indole derivatives in designing drugs against urease-related disorders (Nazir et al., 2018).

Enantioselective Alkylation Reaction

Guo et al. (2009) described the use of a phosphoric acid derived from H8-BINOL to catalyze an asymmetric alkylation of enamides with indolyl alcohols. This process yields beta-aryl 3-(3-indolyl)propanones with high yields and excellent enantioselectivity, suggesting applications in asymmetric synthesis (Guo et al., 2009).

Anticancer Activity

A study by Al-Otaibi et al. (2022) on a carboxamide derivative with potential antitumor activity, Sunitinib (DFDC), employed electronic structure approaches to explore its chemical characteristics. The research aimed at understanding the molecular basis of its anticancer activity, thus highlighting the relevance of indole derivatives in cancer research (Al-Otaibi et al., 2022).

Synthesis and Transformation Studies

Cucek and Verček (2008) focused on the synthesis and transformations of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, showcasing the versatility of indole derivatives in synthetic chemistry and potential pharmaceutical applications (Cucek & Verček, 2008).

Enaminones in Heterocycle Synthesis

Miura et al. (2012) explored the synthesis of enaminones through rhodium-catalyzed denitrogenative rearrangement, contributing to the field of heterocyclic chemistry and offering insights into the synthesis of complex molecules with potential biological activity (Miura et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

The future directions for “N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide” could involve further studies on its potential applications, given the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . It would be of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-13(16)14-8-7-10-9-15-12-6-4-3-5-11(10)12/h2-6,9,15H,1,7-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVUGGBGZQFMMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCC1=CNC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-benzyl-2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2564450.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)imino]-7-hydroxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2564454.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2564455.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2564456.png)

![(Z)-methyl 3-allyl-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2564458.png)

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2564460.png)

![N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2564465.png)

![2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2564468.png)